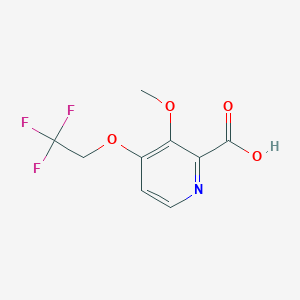

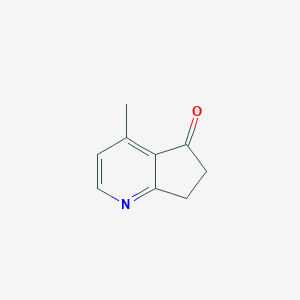

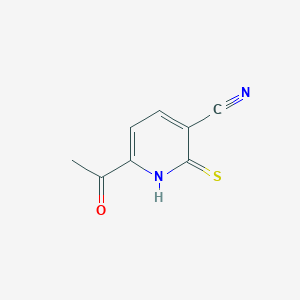

6-Acetyl-2-mercaptonicotinonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Acetyl-2-mercaptonicotinonitrile and its derivatives involves regioselective bis- and polyalkylation processes. A study demonstrated the synthetic utility of 2-mercaptonicotinonitriles as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines) via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies confirmed the S-alkylation over N-alkylation, highlighting the compound's utility in creating complex organic structures (Abd El-Fatah et al., 2017).

Molecular Structure Analysis

The molecular structure of 6-Acetyl-2-mercaptonicotinonitrile derivatives has been explored through various techniques, including X-ray diffraction, which provides insight into the spatial arrangement of atoms within the molecule. These analyses are crucial for understanding the compound's reactivity and potential for forming complex structures.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including acylation, alkylation, and cyclization, which can be manipulated to synthesize a wide range of organic molecules. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, are essential for its applications in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 6-Acetyl-2-mercaptonicotinonitrile, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are important for determining the compound's suitability for different applications, including its use in material science and pharmaceuticals.

Chemical Properties Analysis

6-Acetyl-2-mercaptonicotinonitrile exhibits a range of chemical properties, including its ability to form hydrogen bonds and its reactivity towards various chemical reagents. These properties are critical for its functionality in chemical synthesis and its behavior in different chemical environments.

For more insights and detailed information on the topic, the following references are essential:

Wissenschaftliche Forschungsanwendungen

Synthesis and Utility as a Building Block

6-Acetyl-2-mercaptonicotinonitrile has been studied for its synthetic utility, particularly as a building block for novel bis- and poly(pyridines) and poly(pyrimidines). A study demonstrated the utility of 2-mercaptonicotinonitriles in the regioselective bis- and polyalkylation, producing various derivatives via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies in this area confirmed S-alkylation rather than N-alkylation (Abd El-Fatah et al., 2017).

Antimicrobial Applications

In the field of antimicrobial research, 6-Acetyl-2-mercaptonicotinonitrile has been incorporated into thioglycosides comprising a diazenyl pyridine moiety. The regioselective reaction of acetylated α-glycopyranosyl bromide with 2-mercaptonicotinonitriles led to the production of S-glycoside derivatives demonstrating significant antimicrobial activity against selected microorganisms, including bacteria and fungi. These derivatives, particularly the acetylated ones, showed promising minimum inhibitory concentration (MIC) values (Ghoneim & Arafa, 2020).

Mucoadhesive Drug Delivery Systems

In pharmaceutical applications, 6-Acetyl-2-mercaptonicotinonitrile was utilized in developing intravesical mucoadhesive self-emulsifying drug delivery systems (SEDDS). By attaching N-acetyl cysteine-6-mercaptonicotinamide to chitosan via carbodiimide mediated amide bond formation, SEDDS were developed with enhanced mucoadhesive properties. These formulations showed promising carrier potential for intravesical drug administration (Lupo et al., 2019).

Oral Peptide Drug Delivery

Further extending its pharmaceutical applications, chitosan-6-mercaptonicotinic acid nanoparticles, a novel thiolated chitosan with strong mucoadhesive properties, were developed for oral peptide drug delivery. These nanoparticles showed improved bioavailability and mucoadhesion, making them promising vehicles for oral delivery of peptide drugs (Millotti et al., 2011).

Catalysis and Chemical Reactions

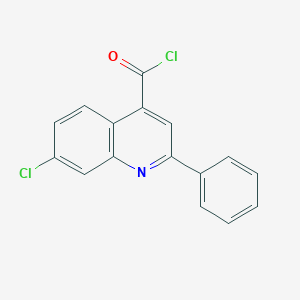

In catalysis, the compound's derivatives have been explored for regioselective C-2 amination, particularly in the formation of 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ. This study showed the scope and limitations of using palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile (Delvare et al., 2011).

Safety And Hazards

Eigenschaften

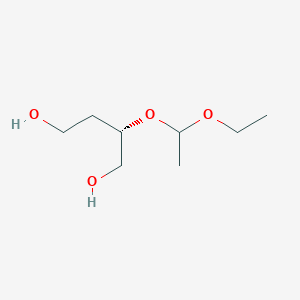

IUPAC Name |

6-acetyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c1-5(11)7-3-2-6(4-9)8(12)10-7/h2-3H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIYKADARYWNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C(=S)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372583 | |

| Record name | 6-acetyl-2-mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-2-mercaptonicotinonitrile | |

CAS RN |

175277-42-6 | |

| Record name | 6-acetyl-2-mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetyl-2-mercapto-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)